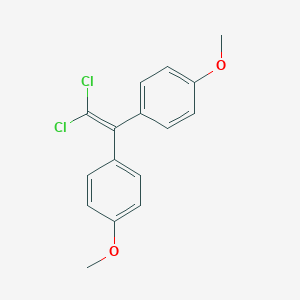

p,p'-Methoxychlor olefin

描述

Historical Context of Methoxychlor (B150320) as an Organochlorine Insecticide Precursor

Methoxychlor, a synthetic organochlorine pesticide, was first synthesized in 1893 and commercially produced in the United States starting in 1946. nih.gov It was developed as an alternative to DDT, another potent organochlorine insecticide, with the intention of retaining high insecticidal activity while exhibiting lower toxicity to mammals and less environmental persistence. nih.govpops.intnih.gov Its structural similarity to DDT is a key aspect of its chemical identity. waterquality.gov.auchemicalbook.comservice.gov.uk

Methoxychlor saw widespread use against a variety of pests, including houseflies, mosquitoes, cockroaches, and various insects affecting crops, livestock, and domestic settings. nih.govpops.intwikipedia.orgepa.gov It was applied to field crops, vegetables, fruits, stored grains, and even directly to livestock and in homes and gardens. nih.govpops.intepa.gov At one point, the U.S. Environmental Protection Agency (EPA) had approved its use on over 85 different crops. nih.gov

However, concerns over its environmental fate and potential health impacts grew over time. Methoxychlor is characterized by its low water solubility and tendency to bind to soil particles, contributing to its persistence in the environment. wikipedia.orgorst.edu Its degradation can be a slow process, with a reported half-life in soil of approximately 120 days. orst.edu The use of methoxychlor has been significantly curtailed or banned in many countries due to its acute toxicity, potential for bioaccumulation, and endocrine-disrupting activities. wikipedia.orgospar.orgcoastalwiki.org For instance, most European countries ceased its use around 1990, with Germany and Belgium following in 1995 and 2000, respectively. coastalwiki.org The United States suspended all pesticide uses of methoxychlor in 2000. epa.gov

The following table provides a summary of the historical usage of methoxychlor:

Table 1: Historical Applications of Methoxychlor| Category | Specific Uses |

|---|---|

| Agriculture | Field crops, vegetables, fruits, stored grains, alfalfa, soybeans. nih.govpops.int |

| Livestock & Veterinary | Control of fleas, flies, and other pests on livestock and pets; ectoparasiticide. nih.govpops.intepa.gov |

| Public Health | Mosquito larvae control in lakes and marshes. pops.intepa.gov |

| Domestic & Commercial | Homes, gardens, industrial premises, ornamental shrubs. nih.govpops.int |

| Forestry | Control of forest pests. nih.gov |

Significance of Transformation Products in Persistent Organic Pollutant Chemistry

Persistent organic pollutants (POPs) are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org This resistance leads to their long-range transport, bioaccumulation in fatty tissues, and potential for adverse effects on human health and the environment. wikipedia.orgatlantis-press.com

A critical aspect of POP chemistry is the formation of transformation products (TPs). numberanalytics.comnumberanalytics.com These are new chemical species that arise from the degradation of the parent compound. numberanalytics.com The degradation of POPs can result in TPs that are either more or less toxic and persistent than the original substance. numberanalytics.comnumberanalytics.com A well-known example is the transformation of DDT to dichlorodiphenyldichloroethylene (DDE), a more persistent and toxic compound. numberanalytics.com

The study of TPs is crucial for a comprehensive understanding of the environmental risk posed by a pollutant. acs.org The joint persistence of a parent compound and its transformation products can be significantly greater than the persistence of the parent compound alone. acs.org Therefore, identifying and characterizing these TPs is essential for accurate environmental assessment. acs.org The degradation of methoxychlor in the environment leads to the formation of several byproducts, with p,p'-methoxychlor olefin being a notable and stable example. orst.eduresearchgate.net

Scope and Rationale for Academic Study of this compound

The academic interest in this compound stems from its identity as a stable and persistent transformation product of the widely used pesticide, methoxychlor. researchgate.net While methoxychlor itself is a concern, its degradation pathway and the resulting byproducts are integral to understanding its total environmental impact.

The degradation of methoxychlor can occur under various environmental conditions. For instance, in aquatic sediments, the transformation to methoxychlor olefin has been observed under aerobic (oxygen-present) conditions. orst.edu Sunlight can also accelerate the degradation of methoxychlor, but the resulting methoxychlor olefin is noted to be highly stable and breaks down even more slowly. researchgate.net

The rationale for studying this compound is multifaceted:

Bioaccumulation: Like its parent compound, this compound's properties suggest a potential for bioaccumulation in organisms.

Toxicity: The toxicological profile of transformation products can differ from the parent compound, necessitating separate investigation to fully assess health risks. For example, some methoxychlor metabolites have been detected in biological samples, indicating their potential for systemic exposure. oup.com

Research into this compound is therefore driven by the need to close knowledge gaps regarding the complete environmental lifecycle of methoxychlor. This includes understanding its formation pathways, environmental concentrations, and potential ecological and health effects, which may differ from or add to those of methoxychlor itself.

Structure

3D Structure

属性

IUPAC Name |

1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRYSVKEWAWTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022518 | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-70-9 | |

| Record name | 1,1′-(2,2-Dichloroethenylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2132-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxychlor olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYCHLOR OLEFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6FLD4PZ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics of P,p Methoxychlor Olefin

Detection and Quantification in Aquatic Environments

The presence of p,p'-methoxychlor olefin in aquatic ecosystems is a direct consequence of the use and subsequent degradation of its parent compound, methoxychlor (B150320). Once introduced into aquatic environments, methoxychlor undergoes transformation processes, leading to the formation of this compound, also known as 1,1-bis(p-methoxyphenyl)-2,2-dichloroethene (DMDE).

Presence in Surface Waters and Sediments

Studies have confirmed the presence of this compound in both surface waters and sediments. In open water, a primary pathway for its formation is the photolysis of methoxychlor. Research has shown that the photolysis half-life of dissolved this compound (DMDE) in surface water during the summer at a latitude of 40 degrees N is approximately one hour, indicating a rapid transformation process under sunlight.

In hydrosoils, which are sediments in aquatic environments, the degradation of methoxychlor to this compound has been observed to occur under aerobic conditions mdpi.com. While specific concentrations of the olefin in surface water are not extensively documented in readily available literature, the detection of its parent compound, methoxychlor, suggests the potential for its formation. For instance, in a multimedia fate modeling study in Lake Naivasha, Kenya, methoxychlor was found to have a mass fraction of almost 70% in the water column and nearly 30% in the sediment researchgate.net. The degradation of this methoxychlor would contribute to the presence of this compound in these compartments.

A study on a dam in the Upper West Region of Ghana detected the parent compound, methoxychlor, in sediment samples at varying concentrations, highlighting the potential for the formation of its olefin derivative in such environments.

| Environmental Matrix | Compound | Concentration Range | Location |

| Surface Water | This compound (DMDE) | Photolysis half-life: ~1 hour | General estimate for sunlit surface waters |

| Sediment | Methoxychlor (parent compound) | Not specified | Dam in Upper West Region, Ghana |

This table illustrates the rapid photolytic degradation of this compound in surface waters and the presence of its parent compound in sediments, implying the potential for olefin formation.

Identification in Groundwater Systems

The identification of this compound in groundwater systems is less documented than in surface water. However, the detection of its parent compound, methoxychlor, in groundwater suggests a potential for the presence of its degradation products. Methoxychlor has been qualitatively identified in groundwater in New Jersey and was detected at concentrations ranging from below detection limits to 0.01 ppb in groundwater beneath irrigated farmland in Nebraska semanticscholar.org. The United States Environmental Protection Agency (EPA) also reported the detection of methoxychlor in 0.7% of groundwater samples from CERCLA waste sites and 0.8% of samples at RCRA sites semanticscholar.org. Given that methoxychlor can be degraded into this compound in the subsurface, these findings imply a possibility of its presence in groundwater, although specific quantitative data for the olefin are scarce.

Occurrence in Terrestrial Soil Matrices

This compound is also found in terrestrial soil matrices as a result of the application of methoxychlor for agricultural and other purposes. The parent compound is known to bind to soil particles and can persist for extended periods. The degradation of methoxychlor in soil can lead to the formation of this compound.

While specific concentrations of this compound in agricultural soils are not widely reported, studies on its parent compound provide insights into its potential occurrence. Methoxychlor has been detected in various agricultural topsoil samples across the European Union. A study investigating pesticide residues in European agricultural soils found that DDT and its metabolites (which are structurally similar to methoxychlor and its metabolites) were among the most frequently detected compounds. Although this study did not specifically quantify this compound, the persistence of similar organochlorine compounds in soil suggests that it could also be present.

The degradation of methoxychlor in soil is influenced by various factors, including microbial activity and soil conditions. Under anaerobic conditions, methoxychlor degradation is generally faster than in aerobic environments. This suggests that the formation and persistence of this compound in soil can vary depending on the specific soil environment.

Bioavailability and Distribution within Environmental Compartments

The bioavailability and distribution of this compound in the environment are governed by its physicochemical properties. As a lipophilic compound, it has a tendency to partition into organic matter in soil and sediment, which can reduce its bioavailability to some organisms. However, its presence in these matrices also means that benthic organisms and soil dwellers may be exposed.

The distribution of its parent compound, methoxychlor, provides clues to the potential distribution of the olefin. Methoxychlor exhibits a strong tendency to adsorb to soil and sediment, with high organic carbon-water (B12546825) partition coefficient (Koc) values. This suggests that this compound is also likely to be found predominantly in the solid phases of aquatic and terrestrial environments.

The multimedia fate model for Lake Naivasha indicated that about 30% of the methoxychlor mass fraction was in the sediment, with the remainder in the water column researchgate.net. This partitioning behavior influences the exposure routes for different organisms within the ecosystem. While fish can metabolize methoxychlor relatively quickly, it can bioaccumulate in other aquatic organisms such as shellfish, insects, and algae. The bioavailability of this compound in these organisms would depend on their ability to metabolize the compound and their feeding habits.

Degradation and Transformation Pathways of P,p Methoxychlor Olefin

Abiotic Environmental Transformation Processes

Abiotic transformations are non-biological processes that chemically alter a compound in the environment. For p,p'-Methoxychlor olefin, these are primarily driven by light energy and reactions with water, which first contribute to its formation from the parent compound, methoxychlor (B150320).

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is a critical pathway for the transformation of this compound in the environment, particularly in surface waters and on soil surfaces.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. This compound, also known as DMDE [2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene], has been shown to photodegrade rapidly when exposed to sunlight. pops.int Research indicates that this compound strongly absorbs UV-B radiation, the primary driver of its direct photolysis. pops.int

Studies have quantified the rate of this degradation. In distilled water, the quantum yield for the photolysis of DMDE at a wavelength of 313 nm was found to be 0.30. nih.gov This efficiency leads to a rapid breakdown, with a calculated midday half-life of just 45 minutes during the summer in the central United States. nih.gov In hydrocarbon solvents, the process is slightly slower, with a quantum yield of 0.20 and a corresponding half-life of 60 minutes. nih.gov The products of the direct photolysis of DMDE can include corresponding benzophenones and 1,1-diaryl-2-chloroethylenes, which result from a photoisomerization involving the exchange of a vinyl chlorine and an ortho aromatic hydrogen. wiley.com

| Parameter | Medium | Value | Source |

|---|---|---|---|

| Quantum Yield (313 nm) | Distilled Water | 0.30 | nih.gov |

| Quantum Yield (313 nm) | Hexane | 0.20 | nih.gov |

| Calculated Midday Half-life (Summer, Central U.S.) | Water | 45 minutes | nih.gov |

| Calculated Midday Half-life (Summer, Central U.S.) | Hydrocarbons | 60 minutes | nih.gov |

Sensitized photodegradation is an indirect process where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound, accelerating its degradation. In natural waters, dissolved organic matter (DOM), such as humic substances, can act as potent photosensitizers. oup.com

Hydrolytic Transformation Considerations (as pathway to olefin)

Hydrolysis, a chemical reaction with water, is a key abiotic process responsible for the formation of this compound from its parent compound, methoxychlor. The dehydrochlorination (loss of hydrogen chloride) of methoxychlor is catalyzed by alkaline conditions. researchgate.net

Biotic Environmental Transformation Processes

Biotic processes involve the action of living organisms, primarily microorganisms, in transforming chemical compounds.

Microbial Biodegradation Dynamics in Environmental Systems

The role of microorganisms in the fate of this compound is complex, involving both its formation and its subsequent persistence. Several bacterial species have been identified that can transform methoxychlor into this compound. For instance, under certain conditions, Aerobacter aerogenes can degrade methoxychlor to its olefin derivative. oup.comresearchgate.net Similarly, studies have shown that some native Streptomyces species can convert methoxychlor into this compound via dehydrochlorination under aerobic conditions. conicet.gov.ar One study found that out of 709 microbial strains isolated from soils, 17 were capable of converting methoxychlor to DMDE. cdc.govnih.gov

| Microorganism | Condition | Source |

|---|---|---|

| Aerobacter aerogenes | Aerobic/Anaerobic | oup.comresearchgate.net |

| Streptomyces sp. A14 | Aerobic | conicet.gov.ar |

| Various soil microorganisms (17 strains) | Not specified | cdc.govnih.gov |

Despite its microbial production, this compound itself appears to be highly resistant to further biodegradation. Research suggests that the olefin is more stable and degrades more slowly than its parent compound, methoxychlor. researchgate.net Studies on the biodegradation of 1,1-diphenylethylene (B42955) (a structural analog) and its chlorinated version DDE (a close structural analog to DMDE) found that while some bacteria could degrade the non-chlorinated version, they failed to degrade DDE. nih.gov This indicates that the specific structure of the olefin, particularly its chlorine atoms, makes it recalcitrant to microbial attack by enzyme systems that degrade similar compounds. nih.gov This stability suggests that once formed, this compound is likely to persist in environments where photolytic degradation is limited, such as in sediments and deeper soil layers.

Aerobic Degradation Kinetics in Hydrosoils and Sediments

The formation of this compound, also known as methoxychlor olefin (MDE) or p,p'-dimethoxydichloroethene (DMDE), is notably linked to aerobic conditions. In hydrosoils, which are sediments in an aquatic environment, the degradation of the parent compound methoxychlor to methoxychlor olefin has been observed to occur specifically under aerobic conditions. orst.eduusgs.gov In one study, methoxychlor olefin was reported to have almost completely disappeared from an aerobic sediment system after a two-month period. pops.int

However, other findings suggest that this compound is a highly stable byproduct that is destroyed even more slowly than its parent compound. researchgate.net This stability contrasts with the degradation kinetics of methoxychlor, which itself is known to be relatively slow under aerobic conditions. pops.intepa.gov For context, studies on methoxychlor have reported half-lives in aerobic sediments ranging from approximately 116 to 206 days, indicating that degradation in well-aerated environments like suspended sediment or the sediment-water interface is a slow process. pops.intun.org The aerobic degradation of methoxychlor in sandy loam soil has a reported half-life greater than three months. epa.gov

Table 1: Aerobic Degradation Half-Life of Methoxychlor (Parent Compound) in Sediment

| Sediment Type | Half-Life (DT50) in Days | Reference |

|---|---|---|

| Pond Sediment | 115.9 ± 74.1 | un.org |

| Lake Sediment | 206 ± 186.8 | un.org |

| Sandy Loam Soil | > 90 | epa.gov |

Anaerobic and Reductive Dechlorination Pathways in Soil and Sediments

Under anaerobic conditions, the degradation pathways for chlorinated hydrocarbons are significantly different. The parent compound, methoxychlor, degrades much more rapidly under anaerobic conditions than aerobic ones, with half-lives of less than 28 days reported for both lake and pond sediments. pops.intun.org This rapid transformation is primarily driven by reductive dechlorination, a process where microorganisms use the chlorinated compound as an electron acceptor, replacing chlorine atoms with hydrogen. pops.intclu-in.org This initial dechlorination is a key step that increases the susceptibility of the molecule to further biodegradation. pops.int

In contrast, this compound (DMDE) is already a dehydrochlorinated product of methoxychlor. publications.gc.ca As a result, it does not undergo the same initial reductive dechlorination of the trichloroethane group. Research indicates that methoxychlor olefin is a highly stable compound that is destroyed slowly. researchgate.net While its parent compound is readily transformed under anaerobic conditions, the olefin byproduct shows greater persistence. researchgate.netnih.gov The degradation of this compound would necessitate different biochemical mechanisms, such as the cleavage of the aromatic rings or the ethene double bond, rather than the reductive dechlorination pathway characteristic of its parent compound.

Biotransformation Processes in Non-Human Organisms (excluding direct toxicity)

The biotransformation of methoxychlor and its derivatives shows significant variability among different non-human organisms. Notably, this compound (MDE) has been identified as a major degradation product of methoxychlor in in-vitro preparations of liver microsomes from the channel catfish. usgs.gov This indicates a specific metabolic pathway present in this fish species for the dehydrochlorination of the parent compound.

However, this metabolic capability is not universal across aquatic life. Studies have shown no evidence of methoxychlor metabolism in daphnids (Daphnia sp.) or mayflies. orst.eduusgs.gov Similarly, no evidence of metabolism was observed in rainbow trout. orst.eduusgs.gov This highlights a species-specific ability to transform methoxychlor into its olefin derivative. While some fish can rapidly break down and metabolize methoxychlor, certain aquatic invertebrates appear to lack this capacity. orst.edu

Table 2: Biotransformation of Methoxychlor to this compound in Non-Human Organisms

| Organism | Metabolism to Methoxychlor Olefin Observed | Reference |

|---|---|---|

| Channel Catfish (liver microsomes) | Yes, major degradation product | usgs.gov |

| Daphnia sp. | No | orst.eduusgs.gov |

| Mayflies | No | orst.eduusgs.gov |

| Rainbow Trout | No | orst.eduusgs.gov |

Isomeric Specificity in Transformation Pathways

Currently, there is limited specific information in the scientific literature regarding isomeric specificity in the degradation and transformation pathways of this compound. Research has not extensively detailed whether different potential isomers of this compound exhibit unique metabolic fates or degradation kinetics.

However, studies on structurally related organochlorine compounds suggest that isomeric differences can be significant. For instance, with DDT, the p,p'-isomer has been noted to be more toxic to invertebrates than the o,p'-isomer, implying that biological systems can interact differently with various isomers. usgs.gov Many pesticides exist as multiple isomers, such as cis-trans isomers, which can undergo different rates and types of transformation in the environment. annualreviews.org While these observations from related compounds provide a basis for potential isomeric differences in this compound, direct experimental evidence for this specific compound remains an area for future investigation.

Ecological Interactions and Environmental Behavior of P,p Methoxychlor Olefin

Molecular Interactions with Biological Receptors

A significant concern with many organochlorine compounds and their metabolites is their ability to interact with biological receptors, particularly hormone receptors, potentially leading to endocrine disruption.

The potential for p,p'-methoxychlor olefin and its further metabolites to act as endocrine disruptors has been investigated through estrogen receptor (ER) binding assays. These studies measure the ability of a chemical to displace estradiol (B170435) from the ER.

A comprehensive study by Blair et al. (2000) examined the relative binding affinities (RBAs) of 188 chemicals for the rat uterine estrogen receptor. oup.com In this study, this compound itself did not exhibit binding affinity for the ER at the highest concentrations tested. oup.com However, its hydroxylated metabolites showed significant activity. Dihydroxymethoxychlor olefin, in particular, demonstrated a strong affinity for the estrogen receptor. oup.comoup.com This indicates that the metabolic transformation of this compound can produce potent estrogenic compounds. oup.com The estrogenic activity of technical-grade methoxychlor (B150320) has been partly attributed to the presence of such estrogenic metabolites or contaminants. oup.comnih.gov

In contrast, some data suggests weak estrogenic activity for this compound via ERα receptor binding. However, the study by Blair et al. is more widely cited and provides quantitative binding affinity data. The differential binding affinities among the parent compound, the olefin, and its hydroxylated metabolites highlight the critical role of metabolism in determining the ultimate endocrine-disrupting potential. oup.comnih.gov

Analytical Methodologies for Characterization and Quantification of P,p Methoxychlor Olefin

Advanced Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of p,p'-Methoxychlor olefin, offering high sensitivity and selectivity.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the trace-level analysis of this compound in various samples, including botanical ingredients, food commodities, and environmental matrices. gcms.czchemetrix.co.zaphenomenex.com This method provides excellent selectivity and sensitivity, which is essential for monitoring pesticide residues to ensure they comply with established maximum residue limits (MRLs). chemetrix.co.zalcms.cz

In multi-residue analysis, GC-MS/MS can simultaneously detect and quantify over 200 different pesticides, including this compound. gcms.cz The use of a triple quadrupole mass spectrometer allows for specific multiple reaction monitoring (MRM) transitions, which enhances the certainty of identification and quantification. For this compound, common MRM transitions include 308.0 > 238.1 and 310.0 > 238.1. restek.com The performance of GC-MS/MS systems is continuously improving, with newer systems demonstrating superior sensitivity and higher signal-to-noise ratios at lower concentrations. chemetrix.co.za

The following table summarizes typical GC-MS/MS parameters and findings for the analysis of this compound:

| Parameter | Value/Finding | Reference |

| MRM Transition 1 (Quantifier) | 308.0 > 238.1 | restek.com |

| MRM Transition 2 (Qualifier) | 310.0 > 238.1 | restek.com |

| Retention Time | ~12.8-18.32 min (Varies by column and conditions) | chemetrix.co.zagcms.cz |

| Recovery in Botanical Ingredients | 83.0% - 94.8% (at 10-50 ng/g) | restek.com |

| Recovery in Wheat | 91% - 99% (at 0.005-0.05 mg/kg) | thermofisher.com |

| Limit of Quantitation (LOQ) in Apple | 0.001 mg/kg | thermofisher.com |

This data is compiled from multiple sources and specific values can vary based on the exact methodology and instrumentation used.

While GC-MS/MS is more common for this compound analysis, high-performance liquid chromatography (HPLC) also plays a role, particularly in the analysis of technical methoxychlor (B150320) and its derivatives. nih.gov Both normal and reverse-phase HPLC techniques can be applied to separate various constituents, including methoxychlor olefin (also referred to as DMDE). nih.gov HPLC can be coupled with a UV detector for monitoring, for instance at a wavelength of 254 nm. In some comprehensive analytical schemes, HPLC is used alongside GC to cover a broader range of pesticides with varying chemical properties. sepscience.com

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte of interest before instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. sepscience.comthermofisher.com The standard method often involves an extraction with acetonitrile (B52724) followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride, and a cleanup step using dispersive solid-phase extraction (dSPE). biospechrom.comshimadzu.com.sg

For complex or dry matrices like botanical ingredients or soil, modifications to the standard QuEChERS protocol are often necessary to achieve good recoveries. gcms.czsepscience.com These adaptations can include adjusting the solvent, the type and amount of salts, and the dSPE sorbents to effectively remove matrix interferences. gcms.czsepscience.com The QuEChERS approach has been successfully applied to the analysis of this compound in diverse matrices such as tomatoes, cabbage, apples, and raisins. lcms.czbiospechrom.comshimadzu.com.sg

The general steps of the QuEChERS method are as follows:

Homogenization: The sample is blended to ensure uniformity.

Extraction: The sample is shaken with a solvent (typically acetonitrile) and extraction salts.

Centrifugation: The mixture is centrifuged to separate the layers.

Dispersive SPE (dSPE) Cleanup: An aliquot of the supernatant is mixed with sorbents to remove interferences.

Centrifugation and Analysis: The mixture is centrifuged again, and the final extract is collected for GC-MS/MS or HPLC analysis. biospechrom.comshimadzu.com.sg

Micro-Solid Phase Extraction (µSPE) is an evolution of the dSPE cleanup step, offering an automated and more efficient alternative. thermofisher.comlabrulez.com In µSPE, the sample extract is passed through a small cartridge containing a blend of sorbents. gcms.czthermofisher.com This technique provides a more intimate contact between the extract and the sorbents, leading to cleaner extracts and reduced matrix effects. thermofisher.com

Automated µSPE can be performed online by a robotic autosampler, which improves repeatability and reduces the potential for human error. thermofisher.comnih.gov This method has been shown to be effective for the cleanup of QuEChERS extracts of various food matrices, including cereals and vegetables, prior to GC-MS/MS analysis of pesticides like this compound. gcms.czthermofisher.com The sorbent blend in µSPE cartridges is often optimized and can include materials like MgSO₄, primary secondary amine (PSA), C18, and graphitized carbon black (GCB) to remove different types of matrix components. gcms.czthermofisher.com Studies have demonstrated good recoveries for this compound using automated µSPE, for example, 95% recovery from spiked samples. thermofisher.com

Spectroscopic Characterization (referencing available spectral data)

Spectroscopic data is fundamental for the unequivocal identification of this compound. Mass spectrometry and infrared spectroscopy are key techniques for its characterization.

Mass Spectrometry (MS): The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) mass spectrometry database provides reference spectra for this compound. nih.govnih.gov

Key mass spectral data points are summarized in the table below:

| Data Point | Value | Reference |

| Molecular Weight | 309.2 g/mol | nih.gov |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | nih.gov |

| Top m/z Peak | 308 | nih.govnih.gov |

| Second Highest m/z Peak | 310 | nih.govnih.gov |

| Third Highest m/z Peak | 238 | nih.govnih.gov |

| Kovats Retention Index (Standard non-polar) | 2292.3 | nih.govnih.gov |

The peak at m/z 308 corresponds to the molecular ion [M]⁺, and the peak at m/z 310 is due to the isotopic contribution of the two chlorine atoms. The fragment at m/z 238 is also a significant and often monitored ion. nih.govnih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. An FTIR spectrum of this compound, typically obtained using a KBr wafer technique, is available in spectral libraries. nih.govnih.gov This spectrum would show characteristic absorption bands for the C-O-C ether linkages, the C=C double bond of the ethylene (B1197577) group, and the aromatic C-H and C=C bonds of the methoxyphenyl groups.

Method Validation and Quality Assurance in Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices necessitate rigorous method validation and the implementation of comprehensive quality assurance and quality control (QA/QC) protocols. These procedures ensure that the data generated are accurate, precise, and defensible, which is crucial for environmental monitoring and regulatory compliance. International standards, such as the SANTE guidelines, provide a framework for the validation of analytical methods for pesticide residues. shimadzu.comshimadzu.comthermofisher.com

Method validation is the process of verifying that an analytical procedure is suitable for its intended purpose. dergipark.org.tr Key performance characteristics are evaluated to demonstrate the method's reliability.

Linearity and Calibration: Establishing a linear response over a specific concentration range is fundamental. This is typically achieved by analyzing matrix-matched standards at multiple concentration levels. shimadzu.comlcms.cz For instance, in a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for analyzing pesticides in wheat, calibration curves for this compound were established over a range of 0.001 to 0.100 mg/kg, demonstrating excellent correlation coefficients (>0.99) with residuals below 20%. thermofisher.com Similarly, studies on fruit commodities showed excellent linearity for a range of pesticides, including 4,4'-Methoxychlor olefin. lcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. dergipark.org.tr For many pesticide residue analyses, the MRL is set at 10 µg/kg (or 0.010 mg/kg), making it a common target for the LOQ. shimadzu.com Validated methods using GC-MS/MS have demonstrated the ability to achieve LOQs of 0.005 mg/kg for this compound in complex matrices like wheat, which is well below typical regulatory limits. shimadzu.comthermofisher.com

Accuracy (Recovery): Accuracy is assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix sample. The sample is then processed and analyzed, and the percentage of the spiked amount that is measured is calculated. According to SANTE guidelines, mean recoveries should ideally fall within the 70-120% range. shimadzu.com In a study on cucumber, samples were spiked at 10 µg/kg and 20 µg/kg, with most compounds showing recoveries in this acceptable range. shimadzu.com For this compound in wheat, average recoveries were found to be between 91% and 99% at various spike levels. thermofisher.com

Precision (Repeatability): Precision measures the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. It is usually expressed as the percentage relative standard deviation (%RSD). shimadzu.com Repeatability experiments are conducted by analyzing multiple replicates at different concentration levels. For a method to be considered precise under SANTE guidelines, the %RSD should be ≤ 20%. shimadzu.comshimadzu.com GC-MS/MS methods have demonstrated excellent precision, with %RSD values for this compound in wheat being 3% at spike levels of 0.01, 0.05, and 0.1 mg/kg. thermofisher.com In fruit analysis, %RSD was below 10%. lcms.cz

Quality assurance involves the systematic actions necessary to provide confidence that a measurement will satisfy given requirements for quality. This is supported by quality control, which includes the operational techniques and activities used to fulfill requirements for quality. fao.org

Internal Standards and Matrix-Matched Calibration: To correct for variability during sample preparation and injection, an internal standard, such as triphenylphosphate, may be added to all samples before analysis. lcms.cz Because complex environmental matrices can enhance or suppress the analytical signal, matrix-matched calibration standards are prepared in a blank matrix extract (e.g., cumin, cucumber, or apple) to ensure accurate quantification. shimadzu.comshimadzu.comlcms.cz

Quality Control Samples: The trueness and precision of a method during a routine analytical run are monitored by analyzing quality control (QC) samples at various concentration levels (e.g., 0.005 mg/kg, 0.010 mg/kg, and 0.020 mg/kg). lcms.cz These QC samples are typically run between bracketed calibration curves to assess the performance of the method over the course of the analysis. lcms.cz

Blanks and Replicates: The analysis of reagent blanks and water blanks is essential to ensure that no contamination is introduced from solvents, reagents, or the glassware used in the procedure. fao.org Analyzing samples in replicate helps to ensure the precision of the results.

The combination of these validation and QA/QC procedures ensures that analytical methods for this compound are robust, reliable, and fit for the purpose of environmental monitoring.

Data Tables

Advanced Research Perspectives and Future Directions

Development of Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for estimating the distribution and persistence of contaminants like p,p'-Methoxychlor olefin in the environment. These models integrate the physicochemical properties of the compound with environmental parameters to forecast its movement and concentration in various environmental compartments such as soil, water, and air.

Multimedia fate models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, are being employed to understand the environmental distribution of methoxychlor (B150320) and its derivatives. mdpi.com These models consider processes like partitioning between air, water, soil, and sediment. utoronto.ca For this compound, key input parameters for such models would include its octanol-water partition coefficient (log Kow), vapor pressure, and water solubility. The development of more sophisticated models will depend on obtaining precise experimental data for these properties.

Future research in this area will likely focus on:

Refining existing models: Incorporating more complex environmental variables and transport mechanisms, such as long-range atmospheric transport and transport via ocean currents, will improve the accuracy of predictions. utoronto.ca

Developing new models: Creating models specifically tailored to the unique properties of this compound and its parent compound, methoxychlor.

Validation of models: Comparing model predictions with field data from various geographic locations to ensure their reliability.

A study utilizing the QWASI model for methoxychlor in Lake Naivasha, Kenya, highlighted the importance of parameters like the organic carbon-water (B12546825) partition coefficient (KOC), log Kow, and the half-lives in water and sediment for determining its environmental fate. mdpi.com The model predicted that approximately 70% of the methoxychlor mass would be in the water column and 30% in the sediment, demonstrating the significant role of sediment as a sink for this compound. mdpi.comutwente.nl

In-Depth Mechanistic Studies of Biotransformation Pathways

Understanding the biotransformation of this compound is crucial for determining its persistence and the potential for the formation of other toxic metabolites. Biotransformation involves the chemical alteration of a substance by living organisms.

Studies on the parent compound, methoxychlor, have shown that it can be metabolized by microorganisms through processes like dechlorination and O-demethylation. cdc.govnih.gov For instance, the degradation of methoxychlor in water-sediment systems has been shown to proceed through dechlorination to form 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane (de-Cl-MXC) or through CN-replacement to yield 2,2-bis(4-methoxyphenyl)acetonitrile (MXC-CN), followed by O-demethylation. nih.gov The formation of this compound (also known as DMDE) occurs through the dehydrochlorination of methoxychlor. orst.edu

Future research should focus on:

Identifying specific microorganisms: Isolating and identifying the bacterial and fungal strains capable of degrading this compound.

Elucidating enzymatic pathways: Characterizing the enzymes and metabolic pathways involved in its breakdown. For example, cytochrome P-450 enzymes are known to be involved in the demethylation of methoxychlor. cdc.gov

Investigating anaerobic and aerobic degradation: Determining the degradation rates and pathways under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, as these can vary significantly. orst.edu

Comprehensive Analysis of Environmental Factors Influencing Degradation Rates

The rate at which this compound degrades in the environment is influenced by a multitude of factors. A thorough understanding of these factors is necessary for accurate risk assessment.

Key environmental factors include:

pH: The acidity or alkalinity of the water and soil can significantly affect hydrolysis rates. For methoxychlor, hydrolysis is slow under environmentally relevant pH conditions (pH 3-9), with a half-life of 367 days at 27°C and pH 3-7. pops.int

Temperature: Temperature can influence the rate of both biotic and abiotic degradation processes. For example, the anaerobic degradation of methoxychlor in soil was found to increase with temperature. pops.int

Organic Matter: The presence of dissolved organic matter can accelerate photodegradation. pops.int Soil organic matter can also adsorb the compound, affecting its availability for degradation. researchgate.netresearchgate.net

Sunlight (Photodegradation): Sunlight can induce photochemical degradation. The photodegradation of methoxychlor is accelerated in the presence of dissolved organic matter. pops.int However, the resulting olefin is reported to be highly stable. researchgate.net

Future research will aim to quantify the individual and combined effects of these factors on the degradation of this compound through controlled laboratory experiments and field studies.

Comparative Environmental Chemistry of this compound with Structurally Related Compounds

Comparing the environmental behavior of this compound with structurally similar compounds, such as its parent compound methoxychlor and the notorious insecticide DDT and its degradation product DDE, can provide valuable insights into its potential for persistence, bioaccumulation, and transport.

| Compound | Structure | Key Environmental Characteristics |

| This compound (DMDE) | 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethylene | A degradation product of methoxychlor. orst.edu Reported to be highly stable. researchgate.net |

| p,p'-Methoxychlor | 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane | Less persistent than DDT. nih.gov Can be degraded through dechlorination and demethylation. cdc.govnih.gov |

| p,p'-DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane | Highly persistent and bioaccumulative. inchem.org |

| p,p'-DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | A major and persistent metabolite of DDT. usgs.gov |

Methoxychlor was introduced as a less persistent alternative to DDT. While methoxychlor is generally less stable than DDT, its degradation can lead to the formation of the more stable this compound. researchgate.netnih.gov Comparative studies will help to place the environmental risks of this compound in the context of other well-studied organochlorine compounds.

Future research directions include:

Direct comparative studies: Conducting parallel experiments on the degradation, sorption, and bioaccumulation of these compounds under identical environmental conditions.

Isomeric Speciation and its Environmental Relevance

Technical grade methoxychlor contains impurities, including other isomers such as o,p'-methoxychlor. un.org The degradation of these isomers can lead to the formation of different olefin isomers. The specific arrangement of atoms in these isomers can influence their physicochemical properties and, consequently, their environmental fate and toxicity.

The term "isomeric speciation" refers to the analysis and characterization of these different isomers in environmental samples. It is important to understand which isomers of this compound are formed and how their environmental behavior might differ.

Future research in this area should focus on:

Developing analytical methods: Creating sensitive and specific analytical techniques to identify and quantify different isomers of this compound in complex environmental matrices.

Investigating isomer-specific properties: Determining the octanol-water partition coefficients, vapor pressures, and degradation rates for individual isomers.

Assessing isomer-specific toxicity: Evaluating the toxicological properties of each isomer to determine if certain isomers pose a greater risk to the environment and human health.

常见问题

Basic Research Questions

Q. How can p,p'-Methoxychlor olefin be reliably identified and synthesized in laboratory settings?

- Methodological Answer :

- Synthesis : This compound is primarily synthesized as a metabolite of methoxychlor (CAS 72-43-5) via dehydrochlorination reactions. Laboratory-scale synthesis involves controlled degradation of methoxychlor using alkaline conditions (e.g., NaOH in ethanol) to eliminate HCl and form the olefin .

- Identification : Use GC-MS with reference standards (e.g., CAS 2132-70-9) for confirmation. Retention times (e.g., 20.079 min in low-pressure GC-MS) and mass spectra (m/z peaks at 300–350 for parent ions) are critical parameters .

Q. What analytical methods are recommended for detecting This compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with solvents like methyl tert-butyl ether (MTBE) or iso-octane is effective for isolating the compound from aqueous matrices .

- Instrumentation : Low-pressure GC-MS (LPGC-MS) is preferred for its sensitivity. Key parameters include a 0.4 mL/min flow rate, column retention time of ~20.079 min, and quantification using selective ion monitoring (SIM) for m/z 301 and 318 .

- Calibration : Prepare standard solutions (e.g., 100 µg/mL in methanol) and validate detection limits (typically ≤0.1 ppb) via spike-and-recovery experiments .

Q. How does This compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Design experiments to expose the compound to pH 2–12 buffers and temperatures from 4°C to 40°C. Monitor degradation using HPLC-UV (λ = 254 nm) and compare peak areas over time.

- Findings : The compound shows moderate stability at neutral pH but degrades rapidly under alkaline conditions (pH >10) due to hydrolysis. Thermal degradation becomes significant above 60°C .

Advanced Research Questions

Q. What are the metabolic pathways of This compound in aquatic ecosystems, and how do they impact endocrine disruption studies?

- Methodological Answer :

- Pathway Analysis : Use in vitro assays (e.g., human liver microsomes) to identify oxidative metabolites. LC-QTOF-MS can detect hydroxylated derivatives (e.g., mono- and di-OH metabolites) .

- Endocrine Effects : Employ reporter gene assays (e.g., ER-CALUX) to assess estrogenic activity. This compound exhibits weaker binding to estrogen receptors compared to methoxychlor but may synergize with other pollutants .

Q. How can researchers resolve contradictions in reported half-life values of This compound in soil studies?

- Methodological Answer :

- Data Triangulation : Compare studies using standardized OECD 307 guidelines for aerobic soil degradation. Variables like organic carbon content (OC%), microbial activity, and soil type (e.g., loam vs. clay) significantly affect half-life (e.g., 30–150 days) .

- Experimental Design : Conduct controlled mesocosm experiments with isotope-labeled This compound (e.g., ¹⁴C-labeled) to track mineralization and bound residues .

Q. What experimental frameworks are optimal for studying This compound interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Kinetics : Use recombinant CYP3A4 or CYP2B6 isoforms in kinetic assays with NADPH cofactors. Measure metabolite formation (e.g., hydroxylated products) via LC-MS/MS and calculate Km and Vmax values .

- Inhibition Studies : Apply competitive inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme specificity. Data should be analyzed using Lineweaver-Burk plots .

Key Recommendations for Researchers

- Standardization : Always specify isomer purity (p,p' vs. o,p') in experiments to avoid data misinterpretation .

- Safety Protocols : Follow OSHA HCS guidelines for handling; use PPE and store compounds in locked, ventilated areas .

- Interdisciplinary Collaboration : Combine analytical chemistry with toxicology models to address mechanistic questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。